LTB4 Receptor Binding Affinity: (Rac)-SC-45694 vs. LTB4 and SC-51146
(Rac)-SC-45694 binds to high-affinity LTB4 receptors on human neutrophils with a dissociation constant (KD) of 0.76 µM, demonstrating approximately 500-fold lower affinity than the potent antagonist SC-51146 (KD = 1.5 nM) and substantially lower affinity than the endogenous ligand LTB4 [1][2]. This intermediate binding affinity positions (Rac)-SC-45694 as a tool compound that does not fully saturate receptors at physiologically relevant concentrations, enabling nuanced pharmacological studies.
| Evidence Dimension | Receptor binding affinity (KD) for LTB4 high-affinity receptors |
|---|---|
| Target Compound Data | KD = 0.76 µM |
| Comparator Or Baseline | SC-51146: KD = 1.5 ± 0.1 nM; LTB4: high-affinity binding (exact KD not specified in direct comparison) |
| Quantified Difference | SC-45694 KD is approximately 500-fold higher than SC-51146 KD (760 nM vs. 1.5 nM) |
| Conditions | Human neutrophil membranes; [3H]LTB4 displacement assay |
Why This Matters
The intermediate binding affinity of (Rac)-SC-45694 avoids complete receptor blockade, allowing researchers to study partial receptor occupancy and signal modulation without abolishing endogenous LTB4 responsiveness.
- [1] Tsai BS, Keith RH, Villani-Price D, Haack RA, Djuric SW. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils. J Pharmacol Exp Ther. 1994;268(3):1493-1498. View Source
- [2] Tsai BS, Keith RH, Villani-Price D, et al. The in vitro pharmacology of SC-51146: a potent antagonist of leukotriene B4 receptors. J Pharmacol Exp Ther. 1995;275(1):368-373. View Source
